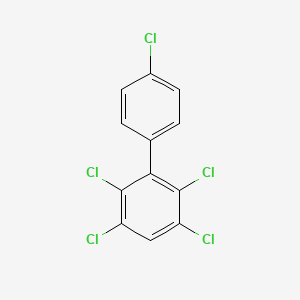

2,3,4',5,6-Pentachlorobiphenyl

Description

Significance of 2,3,4',5,6-Pentachlorobiphenyl as a Polychlorinated Biphenyl (B1667301) Congener

This compound is a pentachlorobiphenyl, meaning it has five chlorine atoms attached to its biphenyl structure. The specific arrangement of these chlorine atoms dictates its chemical and toxicological properties. While not as extensively studied as some of the more infamous "dioxin-like" PCBs, this compound is a component of commercial PCB mixtures and is detected in environmental samples. Its persistence and potential for bioaccumulation make it a congener of concern.

Historical Overview of Polychlorinated Biphenyl Production and Global Environmental Dissemination

The commercial production of PCBs began in 1929 and they were widely used in a variety of industrial applications due to their desirable properties such as chemical stability, non-flammability, and high boiling point. They were used as coolants and insulating fluids in transformers and capacitors, as plasticizers in paints and plastics, and in other applications. nih.gov The widespread use and improper disposal of PCBs led to their extensive contamination of the global environment. Their resistance to degradation means they can be transported long distances from their original source, leading to their presence in even the most remote regions of the world.

General Characteristics of Polychlorinated Biphenyls as Persistent Organic Pollutants

PCBs are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention, an international environmental treaty aimed at eliminating or restricting the production and use of POPs. nih.gov POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. nih.gov Due to their lipophilic (fat-loving) nature, PCBs accumulate in the fatty tissues of living organisms, leading to biomagnification as they move up the food chain. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDZPDTVCZLFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074199 | |

| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-11-6 | |

| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ53DM90UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of 2,3,4 ,5,6 Pentachlorobiphenyl

Detection and Quantification in Environmental Compartments

2,3,4',5,6-Pentachlorobiphenyl, like other PCBs, is a persistent organic pollutant that has been identified in numerous environmental compartments globally. researchgate.netontosight.ai Its chemical stability and resistance to degradation contribute to its widespread distribution. cymitquimica.comrug.nl

Aquatic Environments (e.g., Water Columns, Sediments)

Studies have shown that PCBs can be found in water bodies worldwide, often at low but potentially hazardous concentrations. researchgate.net The partitioning behavior of PCBs means that while their presence in the water column might be transient, their accumulation in sediments poses a long-term contamination risk. researchgate.net For instance, research in the Venice Lagoon, Italy, investigated the microbial reductive dechlorination of endogenous and spiked PCBs, including 2,3,4,5,6-pentachlorobiphenyl (B96224), within anaerobic sediment slurries, highlighting the presence and transformation of these compounds in marine sediments. oup.com

Terrestrial Matrices (e.g., Soils)

Similar to aquatic sediments, soils act as a significant reservoir for PCBs, including this compound. researchgate.net The strong adsorption of PCBs to soil particles, particularly those with high organic carbon content, contributes to their persistence in terrestrial environments. researchgate.netwho.int This persistence can lead to long-term contamination of soils, with half-lives of some PCB congeners extending from months to years. who.int

The contamination of soil with PCBs is a global concern, as these compounds can remain in the upper layers of the soil for extended periods, posing a risk of exposure to terrestrial organisms and potential leaching into groundwater. researchgate.netontosight.ai

Atmospheric Presence and Transport

The widespread environmental distribution of PCBs is largely attributed to their ability to undergo atmospheric transport. Volatilization from contaminated surfaces, such as soil and water, allows PCBs to enter the atmosphere. Once in the atmosphere, they can be transported over long distances, either in the vapor phase or adsorbed to airborne particles. rug.nl This long-range atmospheric transport facilitates the deposition of PCBs in remote areas, far from their original sources, including pristine environments like the Arctic. Subsequent wet or dry deposition then transfers these atmospheric PCBs to aquatic and terrestrial ecosystems.

Primary and Secondary Sources and Release Pathways

The presence of this compound in the environment is a direct result of human activities, as PCBs are synthetic compounds not believed to occur naturally.

Historical Anthropogenic Release and Improper Disposal

PCBs were commercially produced from the 1930s until they were banned in many countries in the 1970s and 1980s due to their environmental persistence and adverse health effects. researchgate.netnih.gov During their period of use, PCBs were incorporated into a wide array of industrial and commercial products, including dielectric fluids in transformers and capacitors, heat transfer fluids, hydraulic fluids, plasticizers, and inks. ontosight.aiepa.gov

The primary pathway for the release of this compound and other PCBs into the environment was through improper disposal of these products, as well as leaks and spills during their use and storage. rug.nl The disposal of old electrical equipment containing PCBs continues to be a potential source of environmental contamination. who.int

Environmental Degradation and Transformation Processes as Sources

While PCBs are highly resistant to degradation, they can undergo transformation processes in the environment. ebi.ac.uk Reductive dechlorination, a process mediated by anaerobic microorganisms, can alter the congener profile of PCB mixtures in sediments. oup.comresearchgate.net This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure. For 2,3,4,5,6-Pentachlorobiphenyl, studies have shown that it can be dechlorinated to lower chlorinated biphenyls. oup.comresearchgate.net For example, one dechlorination pathway involves the formation of tetrachlorobiphenyls, trichlorobiphenyls, dichlorobiphenyls, and eventually monochlorobiphenyl. researchgate.net These transformation processes can be considered a secondary source of different PCB congeners within an environmental compartment.

The following table provides a summary of the environmental occurrence of this compound:

| Environmental Compartment | Detection and Quantification Findings |

| Aquatic Environments | PCBs are generally poorly soluble in water and tend to accumulate in sediments. rug.nl Sediments act as a major sink for these compounds. oup.com Studies in locations like the Venice Lagoon have confirmed the presence and microbial degradation of pentachlorobiphenyls in marine sediments. oup.com |

| Terrestrial Matrices | Soils are a significant reservoir for PCBs due to strong adsorption to soil organic matter. researchgate.netwho.int This leads to long-term persistence with half-lives potentially spanning years. who.int |

| Atmosphere | Volatilization from contaminated water and soil surfaces facilitates entry into the atmosphere. Long-range atmospheric transport allows for global distribution, including to remote regions, followed by deposition. rug.nl |

The table below details the sources and release pathways of this compound:

| Source Type | Description of Release Pathway |

| Primary (Anthropogenic) | Historically used in industrial applications such as dielectric fluids in transformers and capacitors. ontosight.ai Release occurred through improper disposal, leaks, and spills from these commercial products. rug.nl Continued potential for release from old electrical equipment. who.int |

| Secondary (Environmental Transformation) | Environmental degradation through processes like reductive dechlorination by anaerobic microorganisms can alter the congener composition. oup.comresearchgate.net 2,3,4,5,6-Pentachlorobiphenyl can be transformed into lower chlorinated biphenyls. researchgate.net |

Environmental Fate and Transport Dynamics of 2,3,4 ,5,6 Pentachlorobiphenyl

Environmental Persistence and Resistance to Degradation

2,3,4',5,6-Pentachlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) family, is recognized for its significant environmental persistence. cymitquimica.com This persistence is a direct result of its chemical structure, which features five chlorine atoms attached to a biphenyl backbone. cymitquimica.com This high degree of chlorination contributes to the compound's notable thermal stability and resistance to both chemical and biological degradation processes. cymitquimica.com

The stability of PCBs generally increases with a higher degree of chlorination, and those with three or more chlorine atoms, such as this compound, are particularly persistent and stable in the environment. This resistance to breakdown means that once introduced into the environment, these compounds can endure for extended periods, with half-lives in soil and sediment ranging from months to years. who.int The primary pathways for the slow removal of PCBs from water and soil are volatilization and biodegradation. who.int

Physicochemical Properties Influencing Persistence of this compound

| Property | Value | Notes |

| Formula | C12H5Cl5 | cymitquimica.com |

| Molecular Weight | 326.433 g/mol | nist.gov |

| CAS Number | 18259-05-7 | cymitquimica.com |

| Appearance | Typically a solid at room temperature. cymitquimica.com | |

| Melting Point | -107.3 °C | accustandard.com |

| Boiling Point | 99.2 °C | accustandard.com |

| Water Solubility | Low; PCBs are practically insoluble in water. | The high hydrophobicity is a key factor in its environmental behavior. cymitquimica.com |

| Lipophilicity | High; PCBs dissolve easily in fats and other organic compounds. | This property is central to its bioaccumulation potential. |

This table is interactive. Click on the headers to learn more about each property.

Bioaccumulation and Biomagnification Potentials in Ecological Food Webs

The chemical properties of this compound, particularly its high lipophilicity and resistance to degradation, drive its tendency to bioaccumulate in living organisms. epa.govontosight.ai Because it dissolves readily in fats and organic tissues, it is absorbed and stored in the fatty tissues of organisms. ewg.org This accumulation can occur through direct uptake from the environment or, more significantly, through the consumption of contaminated food. vliz.be

Once in an organism, this compound is not easily metabolized or excreted, leading to its concentration increasing over the organism's lifetime. nih.gov This process of bioaccumulation is the foundational step for biomagnification, where the concentration of the compound increases at successively higher trophic levels within a food web. epa.gov Organisms at the top of the food chain, through consuming prey that has accumulated the toxin, can amass significantly higher body burdens of the compound. d-nb.info

Factors Influencing Bioaccumulation and Biomagnification

| Factor | Description |

| Lipophilicity | The high "fat-loving" nature of this compound causes it to be stored in the fatty tissues of organisms. ewg.org |

| Persistence | Its resistance to being broken down means it remains in the organism's body for a long time. ontosight.ai |

| Trophic Level | Organisms at higher levels of the food chain consume prey with accumulated PCBs, leading to higher concentrations in their own bodies. d-nb.info |

| Metabolic Rate | The rate at which an organism can metabolize and excrete the compound influences its accumulation. rug.nl |

| Maternal Transfer | The compound can be passed from mother to offspring during pregnancy and lactation. ewg.org |

This table is interactive. Explore the factors that contribute to the ecological impact of this compound.

Inter-compartmental Transport Mechanisms

Atmospheric Volatilization and Long-Range Transport

Due to their semi-volatile nature, PCBs like this compound can be released into the atmosphere from contaminated sources such as soil and water. ntnu.no This volatilization allows for long-range atmospheric transport, which is a primary mechanism for the widespread global distribution of these compounds. wikipedia.org Once in the atmosphere, PCBs can be carried by wind currents over vast distances before being redeposited onto land and water through wet or dry deposition.

The volatility of a PCB congener is influenced by temperature; higher temperatures increase the rate of evaporation. ntnu.no This suggests that climate change could potentially enhance the mobilization of PCBs from environmental reservoirs. ntnu.no While less chlorinated PCBs are generally more volatile, even more chlorinated congeners can enter the atmosphere. ntnu.no

Hydrologic Transport and Runoff

Although PCBs have low water solubility, they can be transported within aquatic systems. wikipedia.org This transport often occurs when the compounds are adsorbed to suspended sediment particles and organic matter in the water column. epa.gov Runoff from contaminated soils can carry these particles into rivers, lakes, and oceans, contributing to the dispersal of this compound in the hydrosphere. cymitquimica.com The movement and deposition of these contaminated sediments are key processes in the distribution of PCBs within aquatic environments.

Sediment-Water Partitioning and Exchange

Due to their hydrophobic nature, PCBs strongly adsorb to soil and sediment, particularly those with high organic carbon content. who.intnih.gov The distribution of a PCB congener between the sediment and the water column is described by the sediment-water partitioning coefficient (Kp). epa.govhudsonriver.org This partitioning is a dynamic process, with the compound potentially moving between the sediment and the overlying water.

Resuspension of contaminated sediments, caused by currents or other disturbances, can re-introduce PCBs into the water column, making them available for uptake by organisms or further transport. sacredheart.edu The partitioning behavior is complex and can be influenced by factors such as the amount of dissolved organic carbon in the water, which can bind to PCBs and affect their apparent solubility and mobility. epa.gov Studies have shown that the partitioning coefficients can vary depending on the specific PCB congener and the properties of the sediment. hudsonriver.org For instance, PCBs with fewer chlorine atoms in the ortho position may bind more strongly to black carbon in sediment. hudsonriver.org

Biotransformation and Remediation Mechanisms for 2,3,4 ,5,6 Pentachlorobiphenyl

Microbial Degradation Pathways and Bioremediation

Microbial processes are central to the environmental fate of polychlorinated biphenyls (PCBs), including the highly chlorinated congener 2,3,4',5,6-pentachlorobiphenyl. Both anaerobic and aerobic pathways contribute to its biotransformation, although the dominant and most effective mechanism in environmental sediments is anaerobic reductive dechlorination. oup.comresearchgate.net This process reduces the number of chlorine atoms on the biphenyl (B1667301) structure, making the resulting lesser-chlorinated congeners more susceptible to subsequent aerobic degradation. researchgate.net

Under anaerobic conditions, such as those found in contaminated aquatic sediments, microbial reductive dechlorination is a significant transformation process for highly chlorinated PCBs. oup.comoup.com This biotransformation involves the removal of a chlorine atom and its replacement with a hydrogen atom, effectively using the PCB molecule as an electron acceptor. oup.comresearchgate.netnih.govresearchgate.net Studies have demonstrated the dechlorination of this compound in anaerobic slurries from contaminated sites like the Venice Lagoon and in laboratory settings using specific microbial consortia. researchgate.netoup.com

The sequence and position of chlorine removal (regiospecificity) during the anaerobic dechlorination of this compound are highly specific. Research has shown that chlorine atoms are preferentially removed from the meta and para positions. oup.comresearchgate.net

One detailed pathway was elucidated using an anaerobic methanogenic microbial consortium, which demonstrated the sequential dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) completely to biphenyl. researchgate.net The process showed a clear order of chlorine removal, starting with the meta-chlorines, followed by ortho- and para-chlorines. researchgate.netresearchgate.netresearchgate.net After 20 weeks of incubation with an initial concentration of 105 µM of 2,3,4,5,6-pentachlorobiphenyl, the primary end products were biphenyl and 2,4-dichlorobiphenyl. researchgate.net

In a different experimental system using a biomimetic model with vitamin B12, the reductive dechlorination of 2,3,4,5,6-pentachlorobiphenyl yielded 2,3,5,6-tetrachlorobiphenyl (B164875) and 2,3,4,6-tetrachlorobiphenyl (B164873) as products, indicating the removal of chlorine from the meta and para positions. osti.govasm.org Another study using vitamin B12s also confirmed the dechlorination of sediment-sorbed 2,3,4,5,6-pentachlorobiphenyl to various tetra-, tri-, di-, and monochlorobiphenyl products. acs.orgacs.org

Table 1: Anaerobic Dechlorination Pathway of 2,3,4,5,6-Pentachlorobiphenyl by a Methanogenic Microbial Consortium

| Step | Reactant | Product | Chlorine Position Removed |

| 1 | 2,3,4,5,6-Pentachlorobiphenyl | 2,3,4,6-Tetrachlorobiphenyl | meta (C5) |

| 2 | 2,3,4,6-Tetrachlorobiphenyl | 2,4,6-Trichlorobiphenyl | meta (C3) |

| 3 | 2,4,6-Trichlorobiphenyl | 2,4-Dichlorobiphenyl | ortho (C6) |

| 4 | 2,4-Dichlorobiphenyl | 2-Chlorobiphenyl | para (C4) |

| 5 | 2-Chlorobiphenyl | Biphenyl | ortho (C2) |

This table is based on data from Natarajan et al., 1996. researchgate.netresearchgate.netresearchgate.net

The anaerobic dechlorination of 2,3,4,5,6-pentachlorobiphenyl is carried out by complex microbial communities rather than single organisms. oup.comresearchgate.net Anaerobic methanogenic microbial consortia, developed in a granular form, have proven effective in achieving extensive dechlorination. researchgate.netresearchgate.netresearcher.life These consortia can remove chlorine atoms from the ortho, meta, and para positions, ultimately converting the pentachlorinated biphenyl to biphenyl. researchgate.net

While the specific microorganisms responsible for PCB dechlorination have been difficult to isolate in pure culture, evidence points towards certain groups. researchgate.net Some members of the Dehalococcoides genus and other bacteria within the Chloroflexi phylum are believed to be capable of using PCBs as electron acceptors for growth. researchgate.net In marine sediments, studies suggest that sulfate-reducing, spore-forming bacteria may be the primary mediators of the dechlorination process. oup.com This was supported by experiments where dechlorination was observed in microcosms with significant sulfate (B86663) consumption but was absent in those treated with molybdate, an inhibitor of sulfate reduction. oup.com

Reductive dechlorination is a two-electron transfer reaction that replaces a chlorine atom on the aromatic ring with a hydrogen atom. nih.govresearchgate.net Through isotopic labeling studies, it has been definitively shown that the source of this hydrogen atom is the proton (H+) from ambient water. nih.govresearchgate.netosti.govasm.org In an experiment where the microbial dechlorination of 2,3,4,5,6-pentachlorobiphenyl was conducted in deuterium (B1214612) oxide (D₂O) instead of water (H₂O), the resulting tetrachlorobiphenyl product contained deuterium instead of hydrogen at the dechlorinated position. nih.govresearchgate.net This confirmed that the microbial process utilizes protons from water to complete the dechlorination reaction.

Aerobic bacteria are generally more effective at degrading lesser-chlorinated biphenyls, and highly chlorinated congeners like 2,3,4,5,6-pentachlorobiphenyl are typically resistant to aerobic attack. oregonstate.edu However, certain potent aerobic microorganisms can initiate the degradation of some pentachlorinated biphenyls.

The primary mechanism for aerobic PCB degradation is dioxygenation, catalyzed by biphenyl dioxygenase enzymes encoded by bph genes. nih.gov This enzyme incorporates two atoms of oxygen into the biphenyl structure, forming an unstable cis-dihydrodiol, which is a precursor to hydroxylated metabolites.

Studies on Burkholderia sp. strain LB400, one of the most potent PCB-degrading organisms, have detailed the regiospecificity of its biphenyl dioxygenase on a range of di- to pentachlorobiphenyls. nih.govasm.org The enzyme's ability to hydroxylate chlorinated carbons appears to be restricted to the ortho position. nih.gov No dioxygenolytic attack involving chlorinated meta or para carbons has been observed with this strain. nih.gov The specific site of attack and the subsequent formation of metabolites are heavily influenced by the chlorine substitution pattern on both phenyl rings. nih.gov For instance, the presence and position of other chlorine atoms can dictate whether the initial oxidation product can be further metabolized by the bph-encoded pathway. nih.gov

Aerobic Biotransformation Mechanisms

Involvement of Biphenyl Dioxygenase (Bph) Pathways

The aerobic degradation of polychlorinated biphenyls (PCBs) in bacteria is primarily initiated by the biphenyl dioxygenase (Bph) enzyme system. This system catalyzes the dihydroxylation of the biphenyl structure, making it susceptible to further enzymatic breakdown. The Bph pathway involves a sequence of four enzymes that transform PCBs into chlorinated benzoic acids, which can then be funneled into central metabolism. Biphenyl dioxygenase (BPDO) is the crucial first enzyme in this pathway, responsible for adding two hydroxyl groups to the PCB molecule.

However, the effectiveness of the Bph pathway is highly dependent on the chlorination pattern of the PCB congener. While many lower-chlorinated PCBs are readily degraded by aerobic bacteria possessing the bph genes, highly chlorinated congeners like this compound present a greater challenge. The presence of multiple chlorine atoms can hinder the accessibility of the biphenyl rings to the active site of the biphenyl dioxygenase enzyme.

For highly chlorinated PCBs, anaerobic reductive dechlorination is often a more significant biotransformation process. In anaerobic environments, specific microorganisms can utilize PCBs as electron acceptors, removing chlorine atoms and replacing them with hydrogen. This process typically reduces the number of chlorine substituents, making the resulting lower-chlorinated congeners more amenable to subsequent aerobic degradation by Bph pathways.

An anaerobic methanogenic microbial consortium has been shown to dechlorinate 2,3,4,5,6-pentachlorobiphenyl sequentially. researchgate.net The observed pathway involved the removal of chlorine atoms in the order of meta, then para, and finally ortho positions. researchgate.net This step-wise dechlorination is a critical prerequisite for mineralization, as it produces less chlorinated congeners that can potentially enter the aerobic Bph pathway.

Table 1: Anaerobic Dechlorination Pathway of 2,3,4,5,6-Pentachlorobiphenyl

| Step | Precursor Compound | Dechlorinated Product |

|---|---|---|

| 1 | 2,3,4,5,6-Pentachlorobiphenyl | 2,3,4,6-Tetrachlorobiphenyl |

| 2 | 2,3,4,6-Tetrachlorobiphenyl | 2,4,6-Trichlorobiphenyl |

| 3 | 2,4,6-Trichlorobiphenyl | 2,4-Dichlorobiphenyl |

| 4 | 2,4-Dichlorobiphenyl | 2-Chlorobiphenyl |

| 5 | 2-Chlorobiphenyl | Biphenyl |

Data sourced from Natarajan et al., 1996. researchgate.net

Phytoremediation Capabilities

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants, including PCBs. Plants can influence the fate of PCBs through direct uptake and transformation (phytotransformation) or by stimulating microbial degradation in the root zone (rhizodegradation).

Plant Uptake and Internal Transformation of the Compound

Plants, such as poplar species, have demonstrated the ability to take up and metabolize certain PCB congeners. uiowa.edunih.gov The efficiency of uptake is often inversely related to the degree of chlorination; lower-chlorinated PCBs are generally more bioavailable to plants than their highly chlorinated counterparts. mdpi.com

Once absorbed by the roots, PCBs can be translocated to other parts of the plant. Inside the plant tissues, they can undergo transformation, primarily through oxidation, to form hydroxylated metabolites (OH-PCBs). uiowa.edunih.gov This process is analogous to the initial steps of metabolism seen in animals, often mediated by cytochrome P450-like enzymes.

While direct studies on this compound are limited, research on the closely related and chiral congener 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) provides significant insights. In studies with whole poplar plants, PCB 95 was taken up and transformed. uiowa.edu Two hydroxylated metabolites of PCB 95 were detected in the roots of poplar plants after 30 days of exposure. uiowa.edu The major metabolite was identified as 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-OH-PCB 95). uiowa.edu This demonstrates that plants possess the enzymatic machinery to hydroxylate pentachlorobiphenyls, a key step in their detoxification and potential degradation.

Atropselective Metabolism of Chiral Polychlorinated Biphenyl Congeners in Plants

A significant feature of many PCB congeners, including this compound, is chirality. Due to restricted rotation around the bond connecting the two phenyl rings, these molecules can exist as non-superimposable mirror images called atropisomers. Biological systems, including plants, can interact with these atropisomers stereoselectively.

Studies on the chiral congener PCB 95 have shown that its metabolism in poplar plants is atropselective. uiowa.edu This means that the plant's enzymes preferentially transform one atropisomer over the other. The formation of the major metabolite, 4'-OH-PCB95, was found to be atropselective, with a slight enrichment of the second-eluting atropisomer (E2-4'-OH-PCB95) in the plant roots. uiowa.edu

This atropselective metabolism indicates that the biotransformation of chiral PCBs by plants can be a source of enantiomerically enriched hydroxylated PCBs in the environment. uiowa.edu The specific stereochemical outcome of the metabolism provides a signature of the biological processing of these contaminants and highlights the sophisticated enzymatic systems within plants.

Table 2: Metabolites of a Pentachlorobiphenyl Congener (PCB 95) in Poplar Plants

| Parent Compound | Metabolite | Location | Key Finding |

|---|---|---|---|

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-OH-PCB95) | Roots | Major metabolite formed through atropselective metabolism. uiowa.edu |

Engineered and Natural Attenuation Strategies

Natural attenuation refers to the combination of physical, chemical, and biological processes that, without human intervention, reduce the mass, toxicity, mobility, or concentration of contaminants in the environment. For this compound, a key natural attenuation process in anaerobic settings is microbial reductive dechlorination. researchgate.netresearchgate.net As detailed previously (Section 4.1.2.2), microorganisms in sediments can sequentially remove chlorine atoms, transforming the compound into less chlorinated and less toxic congeners. researchgate.net This process is crucial as it is often the first and rate-limiting step in the complete degradation of highly chlorinated PCBs. The source of hydrogen for this microbial reductive dechlorination has been identified as the proton from water. researchgate.net

Another important natural attenuation process is sorption. Due to its high hydrophobicity, this compound strongly adsorbs to organic matter in soil and sediments. researchgate.net This process reduces its mobility and bioavailability, effectively sequestering it from the water column and reducing its uptake by organisms. While sorption does not degrade the compound, it contains it and reduces exposure risk.

Engineered attenuation strategies often aim to enhance these natural processes. For instance, bioaugmentation involves introducing specific microorganisms with known PCB-degrading capabilities to a contaminated site to accelerate reductive dechlorination. Biostimulation, on the other hand, involves adding nutrients or electron donors to stimulate the activity of the indigenous microbial populations responsible for degradation. These strategies are designed to optimize the environmental conditions to favor the biological processes that lead to the attenuation of compounds like this compound.

Advanced Analytical Methodologies for the Characterization of 2,3,4 ,5,6 Pentachlorobiphenyl

Sample Extraction and Preparation Protocols for Diverse Environmental Matrices

The initial and one of the most critical steps in the analysis of 2,3,4',5,6-pentachlorobiphenyl is its effective extraction from the sample matrix and the removal of interfering compounds. The choice of extraction and cleanup method depends heavily on the nature of the matrix, whether it be water, soil, sediment, tissue, or other materials like waste oil. epa.gov

Common extraction techniques for solid and semi-solid samples include:

Soxhlet Extraction: A classic and robust method for extracting PCBs from solid matrices. epa.govepa.gov

Automated Soxhlet Extraction (U.S. EPA Method 3541): Offers a more automated and efficient version of the traditional Soxhlet method. epa.govfederalregister.gov

Pressurized Fluid Extraction (PFE) (U.S. EPA Method 3545A): Uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. epa.govfederalregister.gov It is also known as accelerated solvent extraction (ASE). lcms.cz

Microwave-Assisted Extraction (MAE) (U.S. EPA Method 3546): Employs microwave energy to heat the solvent and sample, significantly shortening extraction times. epa.govfederalregister.govipp.pt

Ultrasonic Extraction (U.S. EPA Method 3550C): Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration. Its use is now primarily recommended for wipe samples. epa.govfederalregister.gov

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, often carbon dioxide, as the extraction solvent. researchgate.net

For aqueous samples, the following methods are frequently employed:

Separatory Funnel Liquid-Liquid Extraction (LLE) (U.S. EPA Method 3510C): A standard method for partitioning PCBs from water into an immiscible organic solvent. epa.govfederalregister.gov

Continuous Liquid-Liquid Extraction (CLLE) (U.S. EPA Method 3520C): Suitable for large volume water samples and provides efficient extraction. epa.govfederalregister.gov

Solid-Phase Extraction (SPE) (U.S. EPA Method 3535A): A versatile technique where PCBs are adsorbed onto a solid sorbent, which is then washed to remove interferences before the PCBs are eluted with a small volume of solvent. federalregister.govcdc.govpjoes.com

Following extraction, a cleanup step is almost always necessary to remove co-extracted interfering compounds such as lipids, sulfur, and other organic matter that can affect the accuracy and precision of the analysis. epa.govcdc.gov Common cleanup techniques include:

Adsorption Chromatography: Using materials like silica (B1680970) gel, Florisil, or alumina (B75360) to separate PCBs from polar interferences. cdc.gov

Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences like lipids. cdc.gov

Sulfuric Acid/Potassium Permanganate Cleanup (U.S. EPA Method 3665): A strong oxidative cleanup specifically designed for PCB analysis that can destroy many interfering organic compounds. epa.gov

Dispersive Solid-Phase Extraction (d-SPE): A simplified version of SPE where the sorbent is added directly to the sample extract. ingenieria-analitica.com

The table below summarizes common extraction methods for different environmental matrices.

| Matrix Type | Extraction Method | U.S. EPA Method | Description |

| Solid (Soil, Sediment) | Soxhlet Extraction | 3540C | Continuous extraction with a cycling solvent. |

| Pressurized Fluid Extraction | 3545A | Uses elevated temperature and pressure for rapid extraction. | |

| Microwave-Assisted Extraction | 3546 | Employs microwave energy to heat the solvent and sample. | |

| Aqueous (Water) | Liquid-Liquid Extraction | 3510C | Partitioning of analytes between the aqueous sample and an immiscible solvent. |

| Solid-Phase Extraction | 3535A | Analytes are adsorbed onto a solid sorbent and then eluted. | |

| Tissue | Automated Soxhlet Extraction | 3541 | An automated version of the traditional Soxhlet method. |

| Supercritical Fluid Extraction | 3562 | Utilizes a supercritical fluid as the extraction solvent. epa.gov |

Chromatographic Separation Techniques for Congener Isolation and Quantification

Chromatography is the cornerstone of PCB analysis, enabling the separation of individual congeners from the complex mixtures typically found in environmental samples. Gas chromatography is the most widely used technique for this purpose.

Gas chromatography with an electron capture detector (GC-ECD) has historically been a standard method for the analysis of PCBs due to its high sensitivity to halogenated compounds. epa.govcdc.gov In this technique, the sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase interacts differently with various PCB congeners, causing them to separate based on their volatility and polarity. As each congener elutes from the column, it is detected by the ECD, which measures the decrease in a constant electron current caused by the electronegative chlorine atoms.

U.S. EPA Method 8082A is a widely recognized method that employs GC-ECD for the determination of PCBs, including individual congeners. federalregister.gov The method provides guidance on column selection, detector operation, and calibration procedures. epa.gov While highly sensitive, a limitation of GC-ECD is that it can be susceptible to interferences from other halogenated compounds, and co-elution of different congeners can occur, making precise quantification of a specific congener like this compound challenging in complex mixtures. epa.gov

For enhanced selectivity and confirmation of identity, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has become an indispensable tool for the trace analysis of PCBs. ingenieria-analitica.com This technique offers a significant advantage over single-detector methods by providing structural information in addition to retention time.

In a GC-MS/MS system, after the congeners are separated by the GC column, they enter the mass spectrometer. The molecules are first ionized, typically by electron ionization (EI), creating a molecular ion and various fragment ions. The first mass analyzer (MS1) is set to select the molecular ion of the target pentachlorobiphenyl congener. This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then separated by the second mass analyzer (MS2) and detected. This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. thermofisher.com

The specificity of GC-MS/MS is crucial for accurately identifying and quantifying this compound, especially when it co-elutes with other congeners or interfering compounds. thermofisher.com

While gas chromatography is the dominant technique for PCB analysis, high-performance liquid chromatography (HPLC) can also be employed for the separation of specific congeners. pjoes.comdiva-portal.org HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. One of the primary applications of HPLC in PCB analysis is as a cleanup or fractionation technique prior to GC analysis. cdc.gov For instance, HPLC can be used to separate PCB congeners into different groups based on their degree of chlorination or their structural characteristics (e.g., ortho-substituted vs. non-ortho-substituted). This pre-separation simplifies the subsequent GC analysis and can help resolve co-eluting congeners. While direct analysis of this compound by HPLC is less common than by GC, its role in sample preparation and fractionation is noteworthy.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Spectrometric Detection and Quantification Principles

Spectrometric techniques, particularly mass spectrometry, are vital for the definitive identification and accurate quantification of PCB congeners.

Mass spectrometry, when coupled with gas chromatography, provides a powerful tool for the analysis of this compound. epa.govpcbway.comelot.grepa.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). For pentachlorobiphenyls, the molecular ion cluster, with its characteristic isotopic pattern due to the presence of five chlorine atoms, is a key identifier.

In full-scan mode, the mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum for each eluting compound. This is useful for identifying unknown compounds in a sample. However, for trace quantification, selected ion monitoring (SIM) is often preferred. memberclicks.net In SIM mode, the mass spectrometer is set to monitor only a few specific ions corresponding to the target analyte, which significantly increases sensitivity.

For even greater specificity and lower detection limits, tandem mass spectrometry (MS/MS) is used. thermofisher.com As described in the GC-MS/MS section, the selection of a specific precursor ion and the monitoring of its characteristic product ions provide a high degree of confidence in the identification and quantification of the target congener, even in highly complex matrices. thermofisher.com Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled analog of this compound is added to the sample before extraction, is considered the gold standard for quantification as it corrects for losses during sample preparation and analysis.

The table below outlines the key features of the primary spectrometric detection methods used for PCB analysis.

| Detection Method | Principle | Advantages | Limitations |

| Electron Capture Detection (ECD) | Measures decrease in electron current by electronegative atoms. | High sensitivity to halogenated compounds. | Non-specific, potential for interferences. |

| Mass Spectrometry (MS - SIM) | Monitors specific ions characteristic of the target analyte. | More selective than ECD, good sensitivity. | Can still have interferences from compounds with the same m/z. |

| Tandem Mass Spectrometry (MS/MS - SRM) | Selects a precursor ion, fragments it, and detects a specific product ion. | Highly selective and sensitive, reduces background noise. | More complex instrumentation and method development. |

Application of Electron Capture Detection (ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and highly sensitive technique for the analysis of halogenated compounds like polychlorinated biphenyls (PCBs). tdi-bi.com The ECD's inherent selectivity for electronegative functional groups, such as the chlorine atoms in this compound, makes it an ideal detector for trace-level analysis in complex environmental samples. tdi-bi.comoceanbestpractices.org

The principle of ECD operation relies on the capture of low-energy electrons by analyte molecules as they elute from the GC column. This process results in a decrease in the standing current of the detector, which is measured as a negative peak. The magnitude of this response is proportional to the concentration of the electrophilic analyte.

In the analysis of PCB mixtures, such as those found in commercial Aroclor formulations, GC-ECD provides excellent sensitivity. sccwrp.orgresearchgate.net However, due to the complexity of these mixtures, which can contain numerous congeners, co-elution can be a significant challenge. sccwrp.org While single-column gas chromatography is widely used for its simplicity, complete resolution of all PCB congeners is often not achievable. sccwrp.org To address this, multidimensional gas chromatography, employing two columns with different stationary phases, can offer improved separation. sccwrp.org

For the specific analysis of this compound, the method involves injecting the sample extract into a temperature-programmed GC-ECD system. tdi-bi.com The use of capillary columns, such as a DB-5, is common for separating the various PCB congeners. tdi-bi.com The retention time of the peak corresponding to this compound allows for its identification, while the peak area or height is used for quantification against a calibration curve. tdi-bi.com It is crucial to note that the ECD has a limited linear range, necessitating a multi-point calibration for accurate quantification. tdi-bi.com

Research has demonstrated the application of GC-ECD in monitoring the degradation of PCBs in various matrices. For instance, in studies investigating the dechlorination of PCBs in transformer oil, GC-ECD is used to determine the concentration of remaining congeners after treatment. researchgate.net The chromatograms before and after treatment clearly show the reduction of PCB peaks, indicating the effectiveness of the remediation process. wisa.org.za

Quality Assurance and Quality Control in Environmental Analysis

To ensure the accuracy and reliability of analytical data for this compound, stringent quality assurance (QA) and quality control (QC) measures are indispensable. These measures encompass the use of certified reference materials, standard reference materials, and isotope-labeled internal standards.

Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs) are fundamental to validating analytical methods and ensuring the traceability of measurements. These materials are well-characterized, homogeneous substances with certified property values, including the concentration of specific analytes.

Several suppliers offer CRMs for this compound (PCB 120). These are typically provided as solutions in a solvent like isooctane (B107328) at a certified concentration. accustandard.comcpachem.com For example, AccuStandard provides a CRM of this compound at a concentration of 100 µg/mL in isooctane. accustandard.com Similarly, CPAChem offers a CRM of PCB 120 at the same concentration, certified under ISO 17034. cpachem.com These materials are produced in accredited environments and are often traceable to NIST standard reference materials. carlroth.com

The National Institute of Standards and Technology (NIST) develops SRMs that are used to benchmark analytical measurements. For instance, SRM 2259 is a solution of 80 different PCB congeners, including 2,3',4,5',6-pentachlorobiphenyl, in 2,2,4-trimethylpentane (B7799088) (isooctane). nist.gov The certificate of analysis for SRM 2259 provides certified mass fraction values and estimated uncertainties for each congener. nist.gov Laboratories can analyze these SRMs to assess the accuracy of their methods and ensure their results are comparable to those of other laboratories. The use of CRMs and SRMs is a critical component of method validation, helping to identify and correct for any systematic errors or biases in the analytical procedure. oceanbestpractices.org

Interactive Table: Examples of Certified and Standard Reference Materials for this compound

| Product | Supplier/Issuing Body | CAS Number | Concentration/Matrix | Certification |

| C-116S-TP | AccuStandard | 18259-05-7 | 100 µg/mL in Isooctane | Certified Reference Material |

| PCB120K1ZT1 | CPAChem | 68194-12-7 | 100 µg/mL in Isooctane | ISO 17034, ISO 17025, ISO 9001 |

| SRM 2259 | NIST | 56558-18-0 | 0.355 ± 0.008 µg/g in 2,2,4-trimethylpentane | Standard Reference Material |

| C-125S | AccuStandard | 74472-39-2 | 35 µg/mL in Isooctane | Certified Reference Material |

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in the quantification of organic contaminants, including this compound. researchgate.net This method involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. admin.ch The labeled standard, which contains a heavy isotope such as carbon-13 (¹³C) or deuterium (B1214612) (²H), behaves almost identically to the native analyte throughout the sample preparation and analysis process. medchemexpress.com

By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, any losses of the analyte during sample preparation can be accurately corrected for. admin.ch This approach significantly improves the accuracy and reproducibility of the results, as it compensates for matrix effects and variations in extraction efficiency. researchgate.net

For the analysis of PCBs, a suite of ¹³C-labeled PCB congeners is often used as internal standards. nist.govadmin.ch For example, in the analysis of human serum, ¹³C-labeled PCB congeners are added to the samples before extraction. nih.gov Quantification is then performed using isotope-dilution calibration. nih.gov The use of these internal standards allows for the calculation of the absolute percent recovery of the analytes during sample analysis. phenxtoolkit.org

While ¹³C-labeled standards are common, research has also explored the use of ³⁷Cl-labeled PCBs as internal standards. acs.org This approach has been shown to provide results that are in agreement with certified values from various CRMs. researchgate.net The development of these labeled standards is crucial for the reliable quantification of PCBs in complex matrices like sediment and biota. oceanbestpractices.org

Interactive Table: Examples of Isotope-Labeled Internal Standards for PCB Analysis

| Isotope-Labeled Compound | Application | Reference |

| ¹³C₁₂-2,2',3,4',5-pentachlorobiphenyl (¹³C₁₂-PCB-97) | Surrogate internal standard in milk analysis | nih.gov |

| ¹³C-labeled PCB congeners | Internal standards for quantification in various matrices | nist.govnih.gov |

| ³⁷Cl-labeled PCBs | Internal standards for isotope dilution mass spectrometry | researchgate.netacs.org |

| 2,2',4,5,5'-Pentachlorobiphenyl-3',4',6'-d₃ | Deuterium labeled internal standard | medchemexpress.com |

Ecological Implications and Environmental Monitoring of 2,3,4 ,5,6 Pentachlorobiphenyl

Accumulation Patterns in Environmental Biota and Ecosystems

Methodological Approaches for Ecological Risk Assessment

Risk assessment for non-dioxin-like PCBs is more complex and often relies on comparing total PCB concentrations to established ecological screening levels or conducting toxicity tests with specific commercial PCB mixtures (e.g., Aroclors). epa.gov The lack of specific toxicological data for 2,3,4',5,6-Pentachlorobiphenyl makes it challenging to develop congener-specific risk assessments. While analytical standards for PCB 117 are commercially available, indicating its potential inclusion in research, published studies with specific risk characterizations for this congener are scarce. nih.gov

Environmental Biomonitoring and Surveillance Programs

Population-Level Biomonitoring Studies in Wildlife and Environmental Samples

A review of population-level biomonitoring studies in wildlife and environmental samples did not yield specific concentration data for this compound. While numerous studies have analyzed PCB concentrations in various species and matrices, they often report on a limited set of the most abundant or toxicologically relevant congeners. The analytical methods for PCB congener analysis are sophisticated, often employing high-resolution gas chromatography/mass spectrometry, but the selection of target analytes is typically driven by regulatory lists or specific research questions that may not include PCB 117. epa.gov The absence of reported data for this congener in large-scale wildlife monitoring programs suggests it may be present at very low concentrations, not routinely analyzed, or not considered a priority contaminant for monitoring.

Global and Regional Environmental Monitoring Initiatives for Persistent Organic Pollutants

International agreements such as the Stockholm Convention on Persistent Organic Pollutants have established a framework for the global monitoring of POPs to assess the effectiveness of control measures. pops.intcsb.gov.trunep.org The Global Monitoring Plan (GMP) under this convention provides guidance on the selection of core matrices (e.g., air, human milk) and a list of priority POPs for analysis. researchgate.net

However, the list of PCB congeners typically recommended for monitoring in these global and regional programs focuses on a set of "indicator PCBs" (e.g., PCBs 28, 52, 101, 118, 138, 153, and 180) which are generally more abundant in environmental and biological samples. nih.gov A detailed review of the Stockholm Convention's guidance documents and related monitoring reports does not indicate that this compound is a mandatory or commonly included analyte in these international surveillance programs. This further contributes to the paucity of data on its global distribution and temporal trends.

Future Research Trajectories and Identified Knowledge Gaps in 2,3,4 ,5,6 Pentachlorobiphenyl Studies

Deeper Elucidation of Novel Biotransformation Pathways and Metabolites

A significant gap in the current understanding of 2,3,4',5,6-pentachlorobiphenyl lies in the complete characterization of its biotransformation pathways and the full spectrum of its metabolites. While it is known that PCBs are metabolized by cytochrome P450 enzymes, the specific pathways and resulting metabolites for many congeners, including PCB 117, are not fully elucidated. nih.govnih.gov

Research has shown that lower-chlorinated PCBs are more readily metabolized to hydroxylated metabolites (OH-PCBs). nih.gov For instance, studies on the structurally similar chiral congener PCB 95 (2,2',3,5',6-pentachlorobiphenyl) have identified several mono- and dihydroxylated metabolites formed by human liver microsomes and in whole poplar plants. nih.govacs.orgsemanticscholar.org The primary metabolite of PCB 95 in poplar roots was identified as 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95), with another unknown hydroxylated metabolite also detected. nih.gov This suggests that plant biotransformation could be an important environmental source of OH-PCBs. nih.gov

Future research must focus on identifying the complete metabolite profile of this compound in various organisms, including mammals, fish, and plants. This includes investigating the formation of not only hydroxylated metabolites but also other potential products like methylsulfonyl and sulfated metabolites. nih.gov Studies on anaerobic microbial granules have demonstrated the potential for reductive dechlorination of pentachlorobiphenyls, a pathway that can lead to less chlorinated biphenyls and eventually biphenyl (B1667301) itself. researchgate.net Understanding these pathways is crucial, as the metabolites themselves can have distinct toxicological properties.

A key area for future investigation is atropselective metabolism. Chiral PCBs like PCB 95 are metabolized enantioselectively, leading to an enrichment of specific atropisomers (rotational isomers that are mirror images) in tissues. acs.orgresearchgate.netnih.gov This enantiomeric enrichment has been observed for both the parent PCB and its hydroxylated metabolites and varies significantly across species. acs.org The absolute configuration and the biological activity of these individual atropisomers are often unknown. Determining the specific enzymes responsible and the resulting enantiomeric fractions for this compound and its metabolites is a critical knowledge gap.

Development of Ultrasensitive Analytical Techniques for Environmental Trace Analysis

Detecting and quantifying this compound at environmentally relevant trace levels presents a significant analytical challenge. mdpi.com The complexity of environmental matrices (e.g., soil, water, sediment, biota) and the presence of hundreds of other PCB congeners and persistent organic pollutants require highly selective and sensitive analytical methods. pragolab.czunict.it

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for PCB analysis. mdpi.comthermofisher.com The development of triple quadrupole GC-MS/MS has significantly improved selectivity compared to single quadrupole instruments, allowing for more reliable quantification in complex samples. pragolab.czthermofisher.com High-resolution capillary columns are essential to achieve chromatographic separation of critical isomer pairs, such as the pentachlorobiphenyls PCB-123 and PCB-118, which have similar retention times. pragolab.czthermofisher.com Future work should continue to optimize these methods for a broader range of congeners, including this compound, and reduce analysis times and operational costs, for example, by validating the use of hydrogen as a carrier gas instead of helium. thermofisher.com

Despite the power of GC-MS, there is a continuous need for even more sensitive and rapid detection methods. Surface-Enhanced Raman Scattering (SERS) has emerged as a promising technique for the rapid detection of PCBs at trace levels. mdpi.com One study demonstrated the ability of SERS to detect PCBs in soil samples at concentrations of 5 μg/g within a minute. mdpi.com A major challenge and area for future research is to improve the ability of SERS to distinguish between different PCB isomers and homologues, which have very similar chemical properties but different vibration modes. mdpi.com

Furthermore, developing and validating robust sample preparation techniques, such as solid-phase extraction (SPE), is crucial for removing interfering compounds and concentrating the analytes before instrumental analysis. mdpi.comresearchgate.net Research into novel extraction and clean-up methods, including the use of aptamer-functionalized magnetic frameworks, could provide more selective and efficient sample preparation for trace analysis of PCBs and their metabolites in complex biological matrices like human serum. tandfonline.com

Refined Environmental Transport Models and Predictive Capabilities

Predicting the environmental transport and fate of this compound is essential for risk assessment. However, current environmental models have limitations and require further refinement. Multimedia environmental models, such as fugacity-based models, are used to simulate the partitioning and movement of PCBs between air, water, soil, and sediment. nih.govnih.gov

A significant knowledge gap is the insufficient consideration of the role of biota in contaminant transport. nih.gov Organisms have traditionally been viewed simply as receptors, but they can also act as mobile compartments that influence the transport and distribution of PCBs, a process termed Facilitated Biotic Intermedia Transport (FBIT). nih.gov Future models need to better integrate the feedback routes from biota back to the environment to accurately simulate the systemic transport of highly hydrophobic congeners. nih.gov

The accuracy of these models also depends on precise physicochemical data for individual congeners. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict key parameters like the n-octanol-water partition coefficient (log Kₒw) and depuration rate constants (kₑ). eurjchem.comacs.orgportlandpress.com These models use theoretical molecular descriptors to predict the properties and behavior of the 209 PCB congeners, for which experimental data is often unavailable. acs.orgportlandpress.com For this compound, a predicted log Kₒw value of 6.366 has been reported. portlandpress.com Continued refinement of these predictive models, using advanced computational methods and larger datasets, is necessary to improve their accuracy. eurjchem.comunlp.edu.ar

Moreover, transport models must account for the strong influence of organic carbon and suspended sediments on PCB movement in riverine and aquatic systems. nih.govresearchgate.net Coupled hydrobiogeochemical transport models that incorporate daily variations in weather, river flow, dissolved organic carbon (DOC), and suspended solids can provide more dynamic and accurate predictions of PCB fate compared to simpler models. nih.gov The strong adsorption of highly chlorinated PCBs to soil and sediment means that transport is often slow, but can be facilitated by colloids originating from dissolved organic matter. researchgate.net

Long-Term Ecological Fate and Exposure Assessments

Understanding the long-term ecological fate of this compound requires comprehensive assessments of its persistence, bioaccumulation, and biomagnification through food chains. who.intepa.gov Due to their chemical stability and lipophilicity, highly chlorinated PCBs adsorb strongly to soil and sediment, where they can persist for years, and accumulate in the adipose tissue of organisms. who.intnih.gov

Bioaccumulation is a key process in the ecological fate of PCBs. The bioaccumulation factor (BAF) relates the concentration of a chemical in an organism to its concentration in the surrounding environment. epa.gov Studies have used fugacity-based models to estimate the bioaccumulation potential of various organic pollutants. nih.gov For pentachlorobiphenyls, these models can provide reasonable estimates of bioaccumulation, although variability exists depending on sediment characteristics and organic carbon content. nih.gov Long-term ecological studies are needed to validate these models and to assess the bioaccumulation of specific congeners like this compound across different trophic levels and ecosystems.

Finally, assessing human exposure remains a priority. While dietary intake is the primary route of exposure for the general population, inhalation of contaminated air in buildings constructed with PCB-containing materials is another recognized source. nih.gov The toxic equivalency factor (TEF) methodology is used to assess the health risk of complex mixtures of dioxin-like compounds, including some PCBs. nih.gov However, this methodology is based on a common mechanism of action and may not fully capture the risks associated with non-dioxin-like PCBs or their metabolites. Future exposure assessments must consider the complete mixture of congeners and their metabolites to which humans and wildlife are exposed, accounting for the different toxicological profiles and the potential for enantioselective effects.

Q & A

Q. What biomarkers are most sensitive for assessing chronic exposure to this compound in human populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.